2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester
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Overview
Description
2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 . It belongs to the class of esters derived from benzoic acid, characterized by the presence of two hydroxyl groups at positions 2 and 4, and a butyl group at position 6 on the benzene ring . This compound is used as an intermediate in various industrial processes and applications, including the production of pharmaceuticals, agrochemicals, plastics, textiles, fragrances, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester can be achieved through several methods. Another method involves the reaction of phenol with butyryl chloride to form 2,4-Dihydroxy-6-n-butylbenzoic acid, which is then esterified with methanol under acidic conditions to produce the methyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, textiles, fragrances, and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester involves its interaction with molecular targets and pathways. The presence of hydroxyl and carboxylic acid groups imparts antioxidant and anti-inflammatory properties, making it viable for use in cosmetic products to protect the skin from harmful radicals and reduce inflammation . The compound may also interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the butyl group, making it less hydrophobic.
2,4-Dihydroxy-6-methylbenzoic acid: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.
2,4-Dihydroxy-6-ethylbenzoic acid: Contains an ethyl group, offering different steric and electronic effects.
Uniqueness: 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester is unique due to the presence of the butyl group, which enhances its hydrophobicity and influences its reactivity and solubility compared to similar compounds .
Properties
IUPAC Name |
methyl 2-butyl-4,6-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16-2/h6-7,13-14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSSPNEXCIPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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